molecular formula C20H21NO4 B2800257 1'-(2-(o-Tolyloxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 853751-54-9

1'-(2-(o-Tolyloxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one

Cat. No.: B2800257
CAS No.: 853751-54-9
M. Wt: 339.391
InChI Key: STKDRVVOEMNXAM-UHFFFAOYSA-N
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Description

1’-(2-(o-Tolyloxy)ethyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one is a complex organic compound that features a spirocyclic structure. This compound is part of the indole derivative family, which is known for its significant biological and pharmacological properties. The spirocyclic structure imparts unique three-dimensional characteristics, making it a subject of interest in medicinal chemistry and drug discovery .

Preparation Methods

The synthesis of 1’-(2-(o-Tolyloxy)ethyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of an indole derivative with an appropriate aldehyde or ketone to form the spirocyclic core. The reaction conditions often involve the use of acid catalysts and solvents like methanol or ethanol under reflux . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, utilizing techniques such as continuous flow synthesis and high-throughput screening .

Chemical Reactions Analysis

1’-(2-(o-Tolyloxy)ethyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one undergoes various chemical reactions, including:

Scientific Research Applications

1’-(2-(o-Tolyloxy)ethyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-(2-(o-Tolyloxy)ethyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can inhibit or modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions, leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 1’-(2-(o-Tolyloxy)ethyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one include other spirocyclic indole derivatives, such as spiro[1,3-dioxolane-2,3’-indolin]-2’-one and spiro[5.5]undecane derivatives. These compounds share the spirocyclic core but differ in their substituents and ring sizes, which can affect their chemical reactivity and biological activity.

Properties

IUPAC Name

1'-[2-(2-methylphenoxy)ethyl]spiro[1,3-dioxane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-15-7-2-5-10-18(15)23-14-11-21-17-9-4-3-8-16(17)20(19(21)22)24-12-6-13-25-20/h2-5,7-10H,6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKDRVVOEMNXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3C4(C2=O)OCCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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